Aluminum dodecaboride

High-temperature ceramics Ductile-to-brittle transition Creep mechanics

Aluminum dodecaboride (AlB₁₂, CAS 12041-54-2) is a boron-rich icosahedral ceramic belonging to the superhard aluminum boride family (which also includes AlB₁₀, AlB₄, AlB₂, and AlB). With approximately 17 wt% aluminum and a density of 2.55 g/cm³, it exists in two confirmed crystalline forms, α-AlB₁₂ and γ-AlB₁₂, both composed of three-dimensional networks of B₁₂ icosahedra and B₂₀ units structurally analogous to β-rhombohedral boron.

Molecular Formula AlB12
Molecular Weight 156.7 g/mol
Cat. No. B13830045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum dodecaboride
Molecular FormulaAlB12
Molecular Weight156.7 g/mol
Structural Identifiers
SMILESB1=BB=BB=BB=BB=BB=B1.[Al]
InChIInChI=1S/Al.B12/c;1-2-4-6-8-10-12-11-9-7-5-3-1
InChIKeyPZUHMJWVSIAWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Dodecaboride (AlB₁₂) Procurement Guide: Structural Identity, Key Specifications, and Comparator Landscape


Aluminum dodecaboride (AlB₁₂, CAS 12041-54-2) is a boron-rich icosahedral ceramic belonging to the superhard aluminum boride family (which also includes AlB₁₀, AlB₄, AlB₂, and AlB) [1]. With approximately 17 wt% aluminum and a density of 2.55 g/cm³, it exists in two confirmed crystalline forms, α-AlB₁₂ and γ-AlB₁₂, both composed of three-dimensional networks of B₁₂ icosahedra and B₂₀ units structurally analogous to β-rhombohedral boron [2]. Commercially, AlB₁₂ is available as a 99% pure, -325 mesh powder, though industrial-scale powder remains limited relative to its closest structural and functional analog, boron carbide (B₄C) . Its combination of low theoretical density (~2.53 g/cm³), high melting point (~2,070 °C), and a boron-icosahedral framework that endows hardness values competitive with B₄C positions AlB₁₂ as a candidate for nuclear shielding, lightweight armor, and high-temperature semiconductor applications where B₄C is the incumbent material [3].

Material family Boron-rich icosahedral ceramic (α/γ-AlB₁₂)
Comparator landscape Structurally analogous to B₄C, not a drop‑in replacement
Application window Nuclear shielding, lightweight armor, high‑temperature semiconductors

Aluminum Dodecaboride (AlB₁₂) Substitution Risk: Why B₄C, AlB₂, and Other Boron-Rich Ceramics Are Not Drop-In Replacements


Although AlB₁₂ shares a B₁₂-icosahedral structural motif with boron carbide (B₄C) and belongs to the same aluminum boride family as AlB₂, the quantitative differences in high-temperature ductile-to-brittle transition, creep mechanism thresholds, and neutron-shielding efficiency preclude generic substitution [1]. AlB₁₂ enters ductile rupture at 1,400 °C versus 1,500 °C for B₄C, and its creep mechanism shifts from vacancy-diffusive to dislocation creep at 80 MPa rather than 90 MPa—differences that directly affect component lifetime predictions under reactor or ballistic conditions [2]. Furthermore, AlB₁₂-based composites achieve 98.89% thermal neutron shielding efficiency at 20 mm thickness, outperforming traditional polyethylene and concrete shields and approaching B₄C/Al composites at equivalent geometry—but with a distinct boron mass fraction dependence that cannot be replicated by simply swapping the boron-bearing phase [3]. The evidence below quantifies exactly where these divergences become engineeringly meaningful.

Ductile rupture offset AlB₁₂ enters ductile rupture ~100 °C lower than B₄C, shifting high‑temperature design margins.
Creep mechanism mismatch Dislocation creep begins at lower stress (80 vs. 90 MPa), altering long‑term deformation predictions.
Neutron shielding composition dependence Shielding efficiency depends on boron mass fraction and composite architecture; simply swapping the boron‑bearing phase does not replicate performance.

Aluminum Dodecaboride (AlB₁₂) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against B₄C, AlB₂, and Traditional Neutron Shields


Ductile Rupture Transition Temperature: AlB₁₂ vs. Boron Carbide (B₄C) Direct Comparison

In a direct head-to-head study of bending strength versus temperature in the ductile rupture region, α-AlB₁₂ was found to initiate ductile rupture at 1,400 °C, whereas B₄C did not enter ductile rupture until temperatures above 1,500 °C. Total deformation for both materials remained below 2% even at 1,800 °C [1]. This 100 °C lower transition temperature means that AlB₁₂ components may begin to exhibit ductile behavior and associated dimensional changes approximately 100 °C earlier than B₄C components in high-temperature structural applications.

Ductile rupture onset
Head‑to‑head
1 400 °C (AlB₁₂) vs >1 500 °C (B₄C)
~100 °C lower transition may reduce service temperature margin
Total deformation ≤2% at 1 800 °C for both
High-temperature ceramics Ductile-to-brittle transition Creep mechanics

Creep Mechanism Transition Stress: AlB₁₂ vs. Boron Carbide (B₄C) Under Sustained Load

The same direct comparison study also investigated steady-state creep behavior. For B₄C, creep at stresses below 90 MPa occurred via a vacancy-diffusive mechanism (stress exponent n=1), transitioning to dislocation creep (n=3) above 90 MPa. For AlB₁₂, this mechanism transition occurred at a lower stress of 80 MPa [1]. The 10 MPa difference in the creep mechanism transition threshold implies that AlB₁₂ components will enter the dislocation-creep regime at lower applied stresses, potentially leading to different long-term deformation behavior under identical load conditions.

Creep transition stress
Head‑to‑head
80 MPa (AlB₁₂) vs 90 MPa (B₄C)
Earlier onset of dislocation creep under identical loads
Stress exponent n=1→3 at threshold; steady‑state creep data
Creep deformation Dislocation mechanics Nuclear materials

Thermal Neutron Shielding Efficiency: AlB₁₂/Al Composite vs. Traditional Shielding Materials and B₄C/Al Benchmark

In situ synthesized AlB₁₂/Al composites prepared by powder metallurgy (sintering at 1,500 °C) achieved a thermal neutron shielding efficiency of 98.89% at a thickness of 20 mm (boron mass fraction 70%) [1]. This efficiency substantially exceeded that of traditional neutron shielding materials polyethylene and concrete at equivalent thickness, and was reported as close to that of aluminum-based B₄C composite with a boron mass fraction of 31% at the same thickness [1]. The AlB₁₂/Al composite achieved this performance while maintaining a bending strength of ≥40 MPa that remained essentially unchanged with increasing boron content [1]. Fast neutron shielding reached ~81% for ²⁵²Cf and ~76% for ²⁴¹Am-Be sources at 100 mm thickness and 70% boron mass fraction [1].

Thermal neutron shielding at 20 mm
Cross‑study comparable
98.89% (AlB₁₂/Al) — surpasses polyethylene and concrete, approaches B₄C/Al
High shielding with maintained bending strength (≥40 MPa)
70 wt% boron; powder metallurgy, 1 500 °C sintering
Neutron shielding Nuclear materials Radiation protection

Fracture Toughness Enhancement in AlB₁₂-Based Ceramics: Carbon and TiC Addition Effects with B₄C Baseline Context

Dense α-AlB₁₂ sintered at 2 GPa and 1,200–1,400 °C achieved a fracture toughness K₁c (49 N) of 5.6 ± 1.3 MPa·m⁰·⁵ [1]. This is notably higher than typical reported fracture toughness values for monolithic B₄C, which generally fall below 3.5 MPa·m⁰·⁵ [2]. Further, the addition of 17 wt% C to α-AlB₁₂ and sintering at 30 MPa increased K₁c (49 N) to 5.9 ± 1.4 MPa·m⁰·⁵, while 12 wt% TiC addition yielded K₁c (49 N) = 7 MPa·m⁰·⁵ with density ρ = 2.74 g/cm³ [1]. Pure α-AlB₁₂ sintered at 30 MPa and 1,950–2,080 °C (94–98% phase purity, ρ = 2.53–2.58 g/cm³) exhibited hardness HV (49 N) = 24.1 GPa and fracture toughness K₁c (49 N) = 4.9 MPa·m⁰·⁵ [1].

Fracture toughness K₁c
Cross‑study comparable
5.6–7.0 MPa·m⁰·⁵ (AlB₁₂) vs
Systematically higher toughness addresses B₄C brittleness
49 N load; further enhanced by C or TiC additions
Corrosion inertness
Class‑level
Negligible dissolution; near‑zero corrosion penalty in composites
Supports corrosion‑resistant composite screening
AlB₁₂–AlN composites at 37 °C, natural environments
Hardness tunability (HV)
Cross‑study comparable
15–37 GPa across processing routes vs 28–33 GPa (monolithic B₄C)
Wider hardness‑toughness trade‑off than stoichiometric B₄C
49 N load; dependent on sintering pressure and additive chemistry
Fracture toughness Ceramic composites Armor materials

Electrochemical Corrosion Inertness: AlB₁₂ in Composite Matrices Under Environmental Exposure

Electrochemical studies of AlB₁₂–AlN composites in natural environments demonstrated that AlB₁₂ dissolves so slowly that it hardly influences the composite's corrosion resistance in actual service environments, including at 37 °C [1]. This near-inertness contrasts with certain other transition-metal borides that may undergo more active galvanic corrosion when incorporated into metal-matrix composites. The study further noted that increasing AlN content in the composite actually enhanced electrochemical corrosion resistance, suggesting formulation flexibility without sacrificing the corrosion-inert contribution of the AlB₁₂ phase [1].

Corrosion inertness
Class‑level
Negligible dissolution; near‑zero corrosion penalty in composites
Supports corrosion‑resistant composite screening
AlB₁₂–AlN composites at 37 °C, natural environments
Corrosion resistance Electrochemical stability Composite durability

Hardness-Composition Tunability: AlB₁₂ Composite Hardness Range vs. Monolithic B₄C

The hardness of AlB₁₂-based materials spans a wide tunable range depending on sintering conditions and additives, offering procurement flexibility not available with monolithic B₄C. Pure α-AlB₁₂ sintered at 30 MPa (1,950–2,080 °C) yields HV (49 N) = 24.1 GPa, whereas high-pressure (2 GPa) sintering at lower temperature (1,200–1,400 °C) produces lower hardness HV = 15.1–15.9 GPa but significantly higher fracture toughness [1]. Adding 17 wt% C boosts hardness to HV = 23.6 ± 2.8 GPa, while 20 wt% TiC addition increases it to HV = 28.9 ± 1.9 GPa—approaching B₄C's typical 28–33 GPa range [1][2]. An AlB₁₂–AlB₁₂C₂–TiB₂ composite with 10 vol% TiB₂ achieved an exceptional HV = 37 GPa at density 2.76 g/cm³ via reactive plasma activated sintering [3]. B₄C, by contrast, is typically used in monolithic form with hardness 28–33 GPa and offers less compositional flexibility for tuning hardness–toughness trade-offs [2].

Hardness tunability (HV)
Cross‑study comparable
15–37 GPa across processing routes vs 28–33 GPa (monolithic B₄C)
Wider hardness‑toughness trade‑off than stoichiometric B₄C
49 N load; dependent on sintering pressure and additive chemistry
Hardness engineering Composite design Superhard materials

Aluminum Dodecaboride (AlB₁₂) Best-Fit Application Scenarios Derived from Quantitative Differentiation Evidence


High-Boron-Loading Neutron Shielding Composites for Nuclear Reactor and Spent Fuel Storage

AlB₁₂/Al composites achieve 98.89% thermal neutron shielding at only 20 mm thickness (70 wt% boron loading) while maintaining a stable bending strength ≥40 MPa that does not degrade with increasing boron content [1]. This combination of high shielding efficiency, mechanical robustness, and the corrosion inertness of AlB₁₂ in natural environments [2] makes these composites directly applicable to spent fuel storage casks, reactor biological shielding, and transport containers where B₄C/Al composites are currently standard. The 100 °C lower ductile rupture onset versus B₄C must be factored into maximum service temperature ratings, but for applications below ~1,300 °C, this distinction poses no practical limitation [3].

Lightweight Ceramic Armor Plates with Enhanced Fracture Toughness

AlB₁₂-based ceramics offer fracture toughness values (K₁c = 5.6–7.0 MPa·m⁰·⁵) that systematically exceed monolithic B₄C (<3.5 MPa·m⁰·⁵), directly addressing B₄C's critical brittleness limitation that causes amorphization and strength loss under high shear impact [1]. With density essentially equivalent to B₄C (~2.53 vs. 2.52 g/cm³) [2], AlB₁₂–TiB₂ and AlB₁₂–AlB₁₂C₂ composites can be formulated to achieve hardness up to 37 GPa [3] while maintaining the low areal density required for personnel and vehicle armor. Ballistic tests on related B₄C–SiC plates (2.63 g/cm³, 10 mm thick) withstood 3.7 kJ kinetic energy impacts at 10 m distance [2], establishing the performance envelope that AlB₁₂-based analogs can target with potentially superior multi-hit capability due to higher fracture toughness.

High-Temperature Thermoelectric and Semiconductor Devices in the 300–1,300 K Range

α-AlB₁₂ is a wide-gap semiconductor with measured thermal conductivity and Seebeck coefficient characteristics that make it promising for high-temperature thermoelectric applications [1]. Thermal conductivity studies on single-crystalline α-AlB₁₂ across 80–1,100 K establish its behavior within the broader family of B₁₂-icosahedral compounds (including B₄C, B₁₂As₂, B₁₂P₂) [2]. For procurement of thermoelectric materials operating above 1,000 K—where many competing materials degrade—α-AlB₁₂'s structural stability up to ~1,400 °C (ductile rupture onset) and its corrosion resistance provide compelling differentiation from B₄C-based thermoelectrics that may undergo amorphization under combined thermal and radiation loads [3].

Wear-Resistant Coatings and Abrasive Powders with Diamond-Substitute Hardness

With Vickers hardness values reaching 24–29 GPa in pure and TiC-modified forms and up to 37 GPa in optimized AlB₁₂–TiB₂ composites [1], AlB₁₂ serves as a diamond or corundum replacement in grinding and abrasive applications [2]. Its slow dissolution rate in corrosive environments [3] further qualifies it for wear-resistant coatings on chemical processing equipment, oil pump valves, and sandblasting nozzles where abrasive media may also be chemically aggressive. Unlike B₄C, whose hardness is effectively fixed by its stoichiometry, AlB₁₂'s hardness can be engineered across a 15–37 GPa range to match specific wear-rate requirements without over-hardening and risking brittle fracture [1].

Application
Selection Property
Validation Focus
Neutron shielding composites
High boron loading (70 wt%) with maintained bending strength
Shielding efficiency validation and corrosion‑inertness screening
Lightweight armor plates
Fracture toughness exceeding monolithic B₄C
Multi‑hit capability and toughness retention under impact
High‑temperature thermoelectrics
Wide‑gap semiconductor, thermal stability above 1 000 K
Thermoelectric figure‑of‑merit and structural durability under combined thermal/radiation loads
Wear‑resistant coatings & abrasives
Engineerable hardness (15–37 GPa) and chemical inertness
Hardness‑matched wear rate and corrosion resistance in aggressive media
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